molecular formula C15H14O2 B1384760 9,9-Dimethyl-9H-fluorene-2,7-diol CAS No. 221010-68-0

9,9-Dimethyl-9H-fluorene-2,7-diol

Cat. No. B1384760
CAS RN: 221010-68-0
M. Wt: 226.27 g/mol
InChI Key: UKXBEJOAGBKZHH-UHFFFAOYSA-N
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Description

“9,9-Dimethyl-9H-fluorene-2,7-diol” is a chemical compound with the CAS Number: 221010-68-0 . It has a molecular weight of 226.27 and its linear formula is C15H14O2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C15H14O2 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a molar refractivity of 66.9±0.3 cm^3 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 436.4±38.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.0±3.0 kJ/mol . The flash point is 214.9±21.4 °C .

Scientific Research Applications

Fluorescent Sensing and Detection

9,9-Dimethyl-9H-fluorene-2,7-diol has been utilized in the development of fluorescent sensors. For instance, its derivatives have shown efficiency in detecting a variety of cations and anions simultaneously, demonstrating high selectivity and sensitivity (Li et al., 2020). Another study highlighted its use as a fluorescence sensor for detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions (Ni et al., 2016). Additionally, fluorene-based boronic acids, including derivatives of this compound, have been explored as fluorescent chemosensors for monosaccharides at physiological pH (Hosseinzadeh et al., 2015).

Organic Light-Emitting Diode (OLED) Materials

The compound has been acknowledged as an important intermediate in the synthesis of OLED materials. Studies have explored its use in the development of electroluminescent materials, contributing significantly to advancements in the field of OLEDs (Bai Xue-feng, 2013).

Coordination Chemistry

In coordination chemistry, this compound derivatives have been used to construct coordination polymers, demonstrating unique structural and luminescent properties (Liu et al., 2013). These polymers exhibit interesting structural features like three-dimensional networks and different modes of metal coordination.

Optical Properties and Photocatalysis

Derivatives of this compound have been investigated for their optical properties, including two-photon absorption and optical limiting behavior. This research is crucial for the development of optical limiting devices (Ma et al., 2015). Furthermore, the compound has been used in designing conjugated microporous polymers for photocatalytic applications, like the selective oxidation of amines (Xu et al., 2021).

Advanced Materials Synthesis

The synthesis of this compound derivatives has been integral in creating advanced materials with unique properties, such as polyimides with resistive switching characteristics, which are important for memory devices in electronics (Yang et al., 2018).

Safety and Hazards

“9,9-Dimethyl-9H-fluorene-2,7-diol” has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

9,9-dimethylfluorene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXBEJOAGBKZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650708
Record name 9,9-Dimethyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221010-68-0
Record name 9,9-Dimethyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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